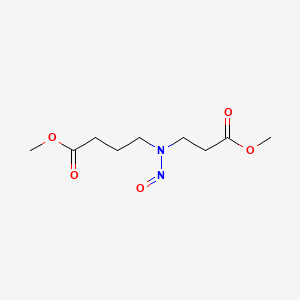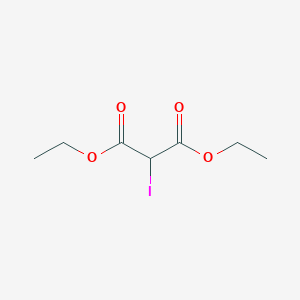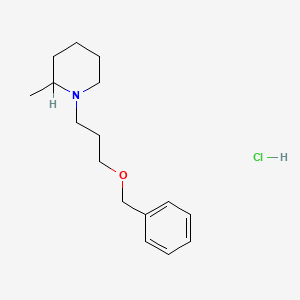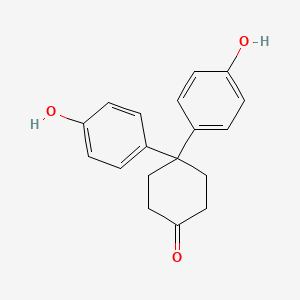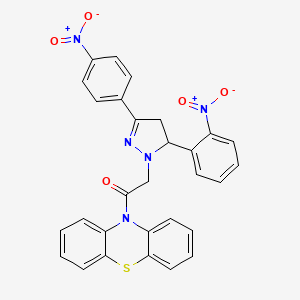![molecular formula C5H9BrN2O3 B14437666 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is a synthetic amino acid derivative It features an amino group, a carboxyl group, and a bromoacetyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid typically involves the bromination of a precursor amino acid. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride (Br₂ + PCl₃). The resulting alpha-bromocarboxylic acid is then aminated to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amino acid derivative, while oxidation can produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This interaction can affect various molecular pathways and targets, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-bromobenzoic acid: Another brominated amino acid derivative used in pharmaceutical research.
2-Amino-3-(heteroaryl)propanoic acids: These compounds contain heteroaryl groups and are used in various synthetic and biological applications.
Uniqueness
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is unique due to its specific bromoacetyl group, which provides distinct reactivity and potential for covalent modifications of biological molecules. This makes it a valuable tool in chemical biology and medicinal chemistry research.
Propiedades
Fórmula molecular |
C5H9BrN2O3 |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
2-amino-3-[(2-bromoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9BrN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
Clave InChI |
TXNAFLOXAUKSGT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


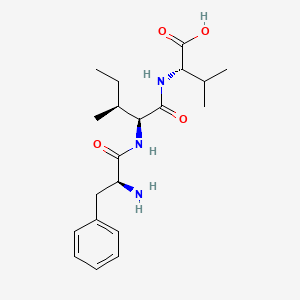
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
